molecular formula C15H18O B14758189 2-(3-Methylbutoxy)naphthalene CAS No. 635-88-1

2-(3-Methylbutoxy)naphthalene

Cat. No.: B14758189
CAS No.: 635-88-1
M. Wt: 214.30 g/mol
InChI Key: MVTVERJNJHEXOT-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)naphthalene is a naphthalene derivative substituted with a branched alkoxy group (-O-(CH₂)₂CH(CH₃)) at the 2-position. Alkoxy groups like 3-methylbutoxy are known to influence hydrophobicity, solubility, and metabolic pathways compared to parent hydrocarbons or halogenated analogues .

Properties

IUPAC Name

2-(3-methylbutoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-12(2)9-10-16-15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTVERJNJHEXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536003
Record name 2-(3-Methylbutoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-88-1
Record name 2-(3-Methylbutoxy)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylbutoxy)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Methylbutoxy)naphthalene is through the Williamson ether synthesis. This involves the reaction of 2-naphthol with 3-methylbutyl bromide in the presence of a strong base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an ethanol solvent .

Industrial Production Methods

Industrial production of 2-(3-Methylbutoxy)naphthalene may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutoxy)naphthalene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.

    Reduction: This can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the naphthalene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

2-(3-Methylbutoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylbutoxy)naphthalene involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkoxy-Substituted Naphthalenes

  • 2-Methoxynaphthalene (CAS 91-20-3): Substituent: Methoxy (-OCH₃) at the 2-position. Key Differences: The smaller methoxy group reduces steric hindrance and increases polarity compared to 3-methylbutoxy. Applications: Used as intermediates in dye synthesis and pharmaceuticals.
  • 1,4-Bis(2-benzoxazolyl)naphthalene (C.I. 367):

    • Substituent: Benzoxazolyl groups at 1,4-positions.
    • Key Differences: The benzoxazolyl groups enhance fluorescence properties, making this compound a fluorescent whitener. Its detection in plastics requires specialized HPLC methods, indicating low environmental solubility compared to alkoxy derivatives .

Methyl-Substituted Naphthalenes

  • 2-Methylnaphthalene (CAS 91-57-6): Substituent: Methyl (-CH₃) at the 2-position. 2-Methylnaphthalene is ~1.5–2 times less toxic than naphthalene in acute lung injury models . Environmental Impact: Persists in sediments due to low water solubility .
  • 1-Methyl-7-tert-butylnaphthalene: Substituent: Methyl and bulky tert-butyl groups. Key Differences: Bulky substituents reduce biodegradability and increase thermal stability. Synthesis involves complex Friedel-Crafts alkylation, as noted in early 20th-century studies .

Halogenated Naphthalenes

  • 1-Chloronaphthalene (CAS 90-13-1) and 2-Chloronaphthalene (CAS 91-58-7):
    • Substituent: Chlorine at 1- or 2-position.
    • Key Differences: Chlorine increases environmental persistence and toxicity. These compounds are prioritized in biomonitoring due to bioaccumulation risks .

Other Derivatives

  • 1,2-Dihydro-6,8-dimethoxy-7-hydroxy-N1,N2-bis[2-(4-hydroxyphenyl)ethyl]naphthalene dicarboxamide :
    • Complex substituents: Methoxy, hydroxy, and amide groups.
    • Key Differences: Polar functional groups enhance solubility in aqueous systems, contrasting with hydrophobic alkoxy derivatives. Isolated from plants like Commelina communis .

Research Findings and Data Analysis

Table 1: Physicochemical Properties of Selected Naphthalene Derivatives

Compound Substituent(s) Molecular Weight (g/mol) Water Solubility LogP (Estimated)
Naphthalene None 128.17 31.7 mg/L 3.30
2-Methylnaphthalene -CH₃ 142.20 24.5 mg/L 3.90
2-Methoxynaphthalene -OCH₃ 158.20 ~15 mg/L 3.10
2-(3-Methylbutoxy)naphthalene -O-(CH₂)₂CH(CH₃) ~216.30 <10 mg/L* ~4.50*
1-Chloronaphthalene -Cl 162.62 6.4 mg/L 4.10

*Estimated based on branched alkoxy group’s hydrophobicity .

Table 2: Toxicological Comparison

Compound Acute Toxicity (LD₅₀, Rat Oral) Key Health Effects Metabolism Pathway
Naphthalene 490 mg/kg Hemolytic anemia, cataracts CYP450-mediated epoxidation
2-Methylnaphthalene 1,200 mg/kg Lung injury, hepatotoxicity Slower CYP450 oxidation
2-(3-Methylbutoxy)naphthalene Not reported Predicted: Liver/kidney stress* Likely esterase-mediated hydrolysis
1-Chloronaphthalene 2,540 mg/kg Thyroid disruption, carcinogenicity Glutathione conjugation

*Inferred from alkoxy naphthalene analogs .

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